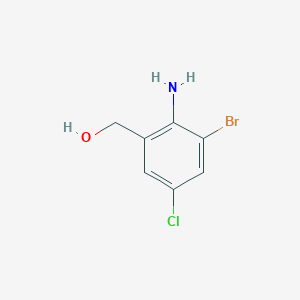
2-Bromo-6-chloro-4-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-chloro-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
The synthesis of 2-Bromo-6-chloro-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method uses palladium as a catalyst to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Analyse Chemischer Reaktionen
2-Bromo-6-chloro-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-chloro-4-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the synthesis of novel pyridine derivatives that can act as chiral dopants for liquid crystals.
Biological Studies: Its derivatives have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-chloro-4-methylpyridin-3-amine and its derivatives involves the inhibition of specific enzymes and pathways. For example, its derivatives can inhibit p38α mitogen-activated protein kinase by competing with adenosine triphosphate for binding to the enzyme’s active site . This inhibition can modulate the release of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-chloro-4-methylpyridin-3-amine can be compared with similar compounds such as:
2-Amino-3-bromo-6-methylpyridine: This compound has a similar structure but lacks the chlorine atom.
2-Bromo-4-chloro-6-fluoroaniline: This compound is used in the synthesis of bradykinin1 antagonists, which are potential therapeutic agents for pain and inflammation.
The uniqueness of this compound lies in its specific substitution pattern, which allows for unique reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C6H6BrClN2 |
|---|---|
Molekulargewicht |
221.48 g/mol |
IUPAC-Name |
2-bromo-6-chloro-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6BrClN2/c1-3-2-4(8)10-6(7)5(3)9/h2H,9H2,1H3 |
InChI-Schlüssel |
VNHSZPSODLJUSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732273.png)
![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732286.png)
![(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B11732295.png)
![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11732302.png)
![1-ethyl-5-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732308.png)


![1-[3-(Methylsulfonyl)phenyl]cyclopropanemethanamine](/img/structure/B11732331.png)
![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11732355.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732359.png)
![[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732363.png)


![1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11732378.png)
